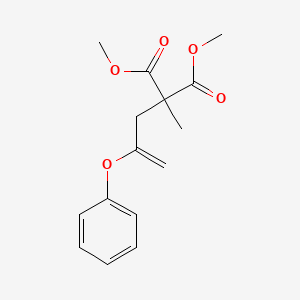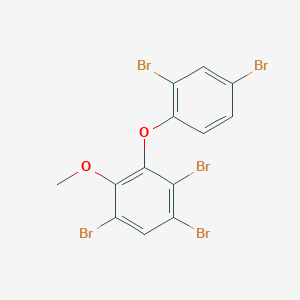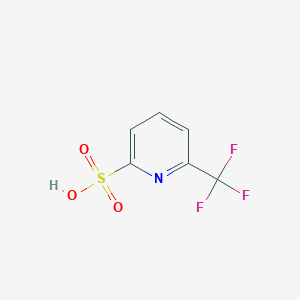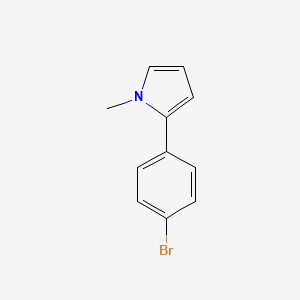
Propanedioic acid, methyl(2-phenoxy-2-propenyl)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, methyl(2-phenoxy-2-propenyl)-, dimethyl ester is a chemical compound with the molecular formula C15H18O5 and a molecular weight of 278.305 g/mol . It consists of 18 hydrogen atoms, 15 carbon atoms, and 5 oxygen atoms . The compound features a complex structure with multiple bonds, including aromatic and aliphatic esters, and an aromatic ether .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, methyl(2-phenoxy-2-propenyl)-, dimethyl ester typically involves esterification reactions. One common method is the reaction of propanedioic acid with methyl(2-phenoxy-2-propenyl) alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, methyl(2-phenoxy-2-propenyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted esters or ethers
Aplicaciones Científicas De Investigación
Propanedioic acid, methyl(2-phenoxy-2-propenyl)-, dimethyl ester has several
Propiedades
Número CAS |
403855-58-3 |
|---|---|
Fórmula molecular |
C15H18O5 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
dimethyl 2-methyl-2-(2-phenoxyprop-2-enyl)propanedioate |
InChI |
InChI=1S/C15H18O5/c1-11(20-12-8-6-5-7-9-12)10-15(2,13(16)18-3)14(17)19-4/h5-9H,1,10H2,2-4H3 |
Clave InChI |
SLNLAXTYRICVQC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=C)OC1=CC=CC=C1)(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]-](/img/structure/B14259081.png)
![3-Fluoro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B14259088.png)

![N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14259107.png)



![N~2~-[(4-Aminophenyl)methyl]-N~4~,N~6~-dibutyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14259136.png)

![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene)](/img/structure/B14259145.png)
![1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione](/img/structure/B14259152.png)


![{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14259165.png)
